1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol
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Description
1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.230728204 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibition and Enzymatic Pathways
Research has identified the significance of selective chemical inhibitors in understanding the metabolic pathways involving Cytochrome P450 enzymes, crucial for drug metabolism and predicting drug-drug interactions. Notably, compounds such as 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol could play a pivotal role in the development of selective inhibitors, aiding in the deciphering of specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, integral to medicinal chemistry, has been significantly advanced through the use of hybrid catalysts. These catalysts, including organocatalysts and metal catalysts, have been utilized in one-pot multicomponent reactions. The structural uniqueness of this compound could contribute to the development of new hybrid catalysts, thus facilitating the synthesis of complex molecules with broad applications (Parmar, Vala, & Patel, 2023).
Potential in Treating Neurodegenerative Diseases
Adamantane-based scaffolds, such as those found in this compound, have been identified for their pharmacological potential against neurodegenerative diseases. Their structure-activity relationships suggest they could surpass the efficacy of well-known treatments like amantadine and memantine, offering promising directions for future research in pharmacology (Dembitsky, Gloriozova, & Poroikov, 2020).
Enhancing Bioavailability of Therapeutic Drugs
The study of piperine, a compound structurally related to piperidinol derivatives, has shown to significantly enhance the bioavailability of various therapeutic drugs. This is achieved through the inhibition of drug-metabolizing enzymes and enhancing drug absorption. Understanding and applying the mechanisms through which this compound operates could lead to the development of novel adjuvants that improve drug efficacy (Srinivasan, 2007).
Properties
IUPAC Name |
2-(1-adamantyl)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-20(14-21-11-16-8-17(12-21)10-18(9-16)13-21)24-6-3-22(26,4-7-24)19-2-1-5-23-15-19/h1-2,5,15-18,26H,3-4,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHRMSDINLZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CN=CC=C2)O)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.